

Anticancer Effects of Musk Ketone: Key Quantitative Data

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Compound Focus: Musk ketone

CAS No.: 81-14-1

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The table below summarizes the inhibitory effects of **musk ketone** on various human cancer cell lines, as determined by cell proliferation assays.

Cancer Type	Cell Line	IC ₅₀ / Effective Concentration	Key Observed Effects	Proposed Mechanism(s)	Citation
Gastric Cancer	AGS	4.2 µM [1]	Suppressed proliferation, colony formation, induced cell cycle arrest and apoptosis [1]	Downregulation of SORBS2 gene expression [1]	[1]
Gastric Cancer	HGC-27	10.06 µM [1]	Suppressed proliferation, colony formation, induced cell cycle arrest and apoptosis [1]	Downregulation of SORBS2 gene expression [1]	[1]

Cancer Type	Cell Line	IC ₅₀ / Effective Concentration	Key Observed Effects	Proposed Mechanism(s)	Citation
Lung Cancer	Various (e.g., Eplc-32M1, XL-JT)	Strong growth repression [2]	Induced apoptosis [2]	Upregulation of IL-24 and DDIT3 [2]	[2]
Broad Cancer Types (Lung, Breast, Esophageal, etc.)	22 tested cell lines (Epithelial cancers most sensitive) [2]	Varying sensitivity; dose-dependent repression [2]	Induced apoptosis in most epithelial cancer lines [2]	Multiple signaling pathways, including apoptosis-related genes [2]	[2]

Detailed Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol describes how to assess the impact of **musk ketone** on the cell cycle using Propidium Iodide (PI) staining and flow cytometry, allowing you to distinguish cells in G0/G1, S, and G2/M phases [3] [4].

Background and Principle

Propidium Iodide (PI) is a fluorescent dye that intercalates stoichiometrically into double-stranded DNA. When excited by a blue laser (488 nm), it emits red fluorescence (~605 nm). As a cell's DNA content doubles during synthesis (S phase), it incorporates more PI and emits a stronger signal, enabling discrimination of different cell cycle phases [3]. Since PI can also bind RNA, treatment with RNase is a critical step to ensure specificity for DNA [3] [4].

Materials

- **Cell Line:** e.g., AGS or HGC-27 gastric cancer cells [1]
- **Musk Ketone:** Prepare a stock solution in ethanol [1] [2]

- **Phosphate Buffered Saline (PBS)**, ice-cold
- **70% Ethanol**: Prepared in distilled water, chilled to -20°C [3] [4]
- **Propidium Iodide (PI) Staining Solution**: 50 $\mu\text{g}/\text{mL}$ PI in PBS [4]
- **Ribonuclease A (RNase)**: 100 $\mu\text{g}/\text{mL}$, DNase-free [4]
- **Flow cytometer** equipped with a 488 nm laser and a filter suitable for detecting PI (e.g., 610/20 nm bandpass) [5]

Step-by-Step Procedure

- **Cell Harvesting and Treatment**: Culture and treat your chosen cancer cells (e.g., AGS) with **musk ketone** at the desired concentrations (e.g., around the IC_{50} of 4.2 μM) and time points. Harvest both treated and control cells using trypsin if adherent, and wash with PBS [1] [4].
- **Fixation**: Gently vortex the cell pellet while slowly adding 1 mL of ice-cold 70% ethanol per 1×10^6 cells. Fix for at least 30 minutes at 4°C . Fixed cells can be stored in ethanol for up to two weeks at 4°C [3] [4].
- **Staining**:
 - Centrifuge the fixed cells (e.g., 5 min at 2000 rpm) and carefully discard the ethanol supernatant.
 - Wash the pellet twice with 1 mL PBS to remove residual ethanol.
 - Resuspend the cell pellet in 100 μL of RNase solution (100 $\mu\text{g}/\text{mL}$) and incubate at room temperature for 5 minutes [4].
 - Add 400 μL of PI staining solution (50 $\mu\text{g}/\text{mL}$) to the same tube. Incubate for at least 5 minutes at room temperature, protected from light [4].
- **Flow Cytometry Acquisition**:
 - Set up the flow cytometer with a 488 nm laser and trigger on the PI signal.
 - Use pulse processing (PI area vs. PI width) to gate on single cells and exclude doublets or clumps [5] [3].
 - Collect a minimum of 10,000 events per sample for robust analysis.

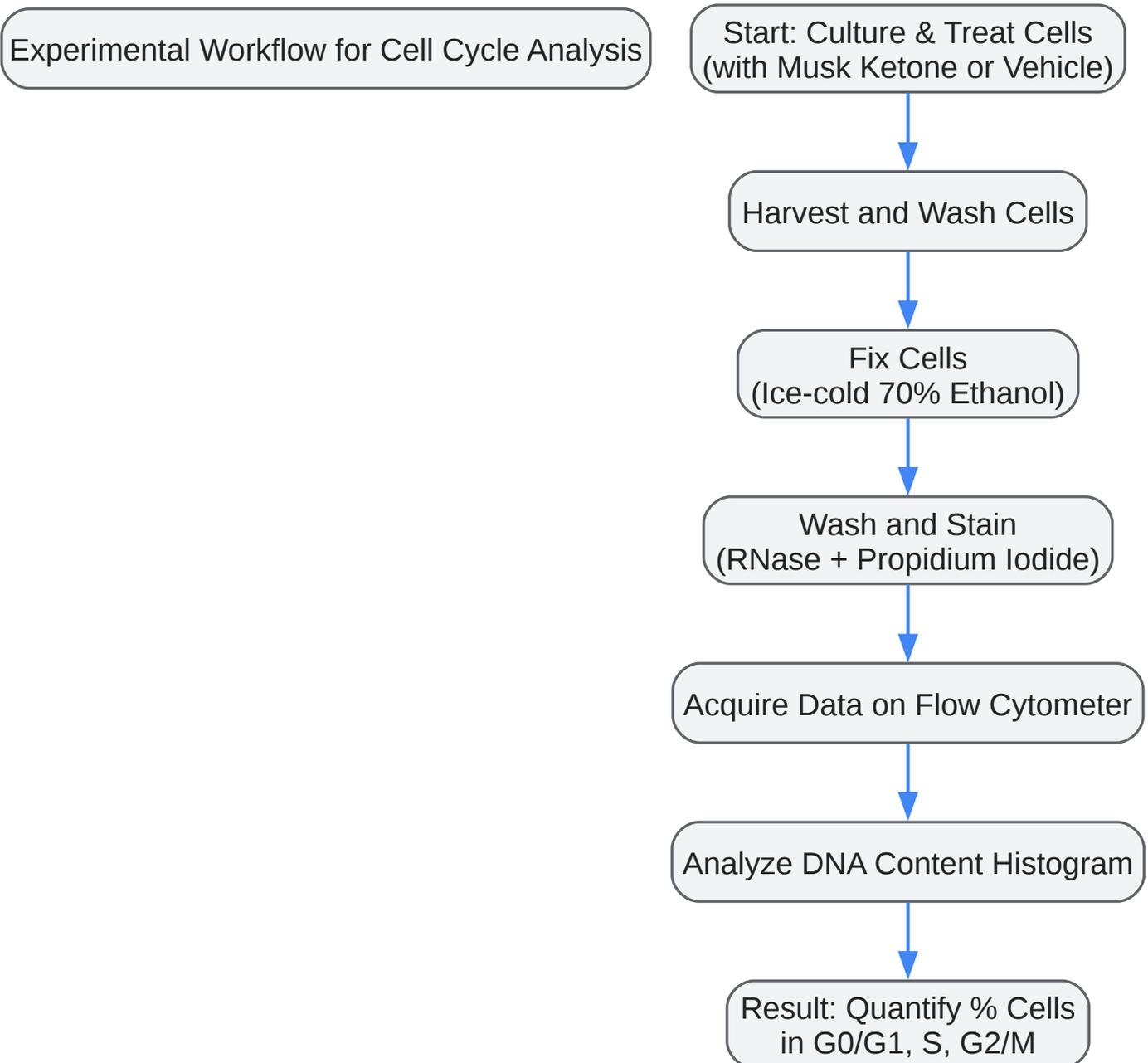
Data Analysis

- After gating for single cells, plot a histogram of the PI signal (DNA content).
- The resulting histogram will show distinct peaks: the first major peak represents cells in G0/G1 phase (2N DNA content); the second major peak represents cells in G2/M phase (4N DNA content). The area between these peaks represents cells in S phase [3].
- Use cell cycle fitting software (e.g., ModFit, FlowJo) to quantify the percentage of cells in each phase [4]. A **musk ketone**-induced cell cycle arrest would manifest as a significant change in the distribution of cells across these phases compared to the control.

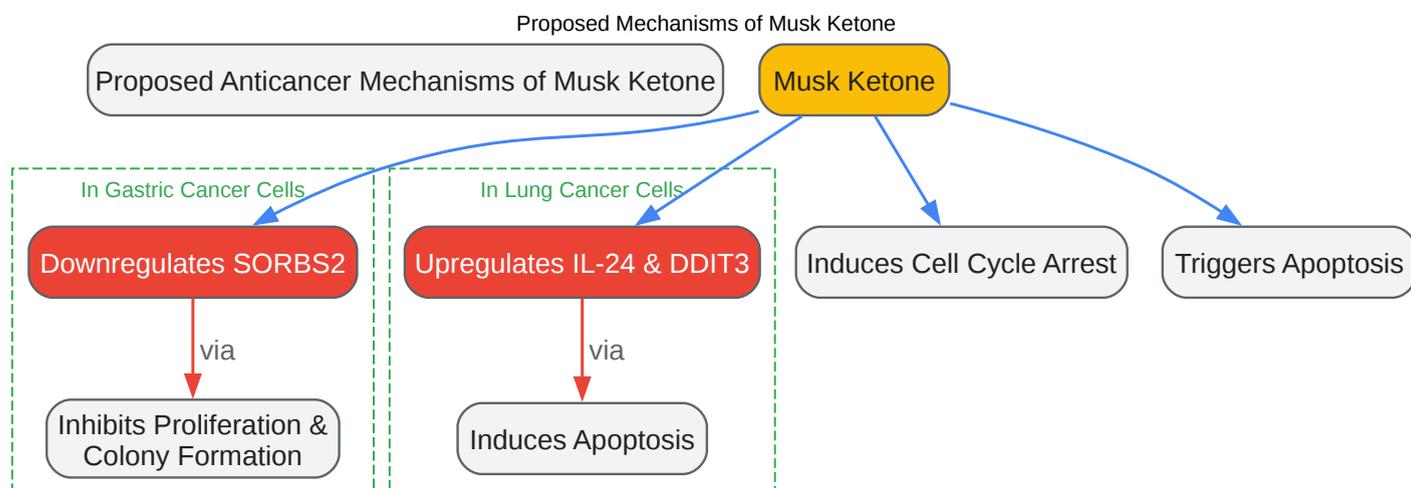
Experimental Workflow and Mechanism of Action

To help you visualize the entire process from cell treatment to data analysis, and the proposed molecular mechanisms, refer to the following diagrams.

Musk Ketone Cell Cycle Analysis Workflow



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Important Technical Notes

- **Gating is Crucial:** Always use pulse processing (area vs. width or height) to exclude cell doublets. Analyzing doublets can lead to a false positive indication of cells in G2/M phase [5] [3].
- **Consistent Cell Handling:** Avoid over-trypsinizing adherent cells and ensure single-cell suspensions during harvesting to prevent clumping [3].
- **Controls are Key:** Include both untreated and vehicle (e.g., ethanol)-treated control cells to account for any effects from the solvent itself.
- **Instrument Calibration:** Before running experimental samples, verify the cytometer's performance using DNA QC particles (e.g., chicken erythrocyte nuclei) to ensure optimal resolution and linearity [4].

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